molecular formula C26H32N4O4 B2381363 3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939241-94-8

3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2381363
CAS RN: 939241-94-8
M. Wt: 464.566
InChI Key: QCEXKJQCPZORNO-UHFFFAOYSA-N
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Description

3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Research efforts have been dedicated to synthesizing various chemically related compounds, demonstrating the interest in developing novel molecules with potential pharmacological activities. For instance, the work by Malinka et al. (2001) and Zhang et al. (2002) describes the synthesis of derivatives with specific structural features, highlighting methodologies for creating complex molecules with potential biological activities. These studies provide insights into the structural foundations and synthetic approaches that could be relevant for the synthesis and characterization of "3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" and similar compounds (Malinka et al., 2001), (Zhang et al., 2002).

Biological Activities and Pharmacology

The exploration of biological activities is a crucial aspect of the scientific research applications of chemically related compounds. For example, studies have investigated the antimicrobial, antiproliferative, and potential antitumor activities of derivatives. The work by Al-Wahaibi et al. (2021) and Bialy & Gouda (2011) demonstrates the evaluation of novel synthesized compounds for their antimicrobial and antitumor activities, indicating the potential therapeutic applications of these molecules (Al-Wahaibi et al., 2021), (Bialy & Gouda, 2011).

Molecular Docking and QSAR Studies

Research also extends into computational studies, such as molecular docking and quantitative structure-activity relationships (QSAR), to predict the interaction of synthesized compounds with biological targets. This computational approach is exemplified in the study by Flefel et al. (2018), which assessed the binding energies of novel compounds towards specific proteins, offering a theoretical foundation for understanding the potential biological efficacy of compounds related to "this compound" (Flefel et al., 2018).

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-5-30-18(2)16-20(31)24(26(30)32)25(19-9-10-21(33-3)22(17-19)34-4)29-14-12-28(13-15-29)23-8-6-7-11-27-23/h6-11,16-17,25,31H,5,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEXKJQCPZORNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=N4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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